molecular formula C14H13NO4S2 B2734319 methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate CAS No. 1660130-41-5

methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B2734319
CAS RN: 1660130-41-5
M. Wt: 323.38
InChI Key: GWQMDTXXGVOOMR-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a useful research compound. Its molecular formula is C14H13NO4S2 and its molecular weight is 323.38. The purity is usually 95%.
BenchChem offers high-quality methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Rhodanine-3-Acetic Acid Derivatives

Rhodanine-3-acetic acid-based amides, esters, and derivatives exhibit potential antimicrobial properties against bacteria, mycobacteria, and fungi. For example, one derivative showed high activity against Mycobacterium tuberculosis, while others were particularly effective against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

2. Thiazolidinone Derivatives with Antifungal Properties

The addition of o-aminobenzenethiol to thiazolidinones results in derivatives that possess fungicidal capabilities. This novel addition reaction was found to be effective in creating compounds with potential fungicidal applications (Nagase, 1974).

Anticancer and Anti-inflammatory Applications

3. Benzodifuranyl and Thiazolopyrimidine Derivatives

Derivatives like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b'] difuran-2-carboxamide demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential as novel drugs for treating inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

4. Pyrazolylthiazole and Pyrazolyl-1,2,4-Triazepine Derivatives

These compounds have been synthesized with potential applications in anticancer therapy. The reactions involved in their synthesis and their potential efficacy in treating cancer highlight their importance in medicinal chemistry (Hassan, Bebair, & El-Gamal, 2014).

Photosensitizing Agents for Photodynamic Therapy

5. Zinc Phthalocyanine Derivatives

New zinc phthalocyanine derivatives substituted with Schiff base groups have shown high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

6. Thiazolidinediones as Corrosion Inhibitors

Compounds like (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Their high performance in corrosion resistance demonstrates their utility in industrial applications (Chaouiki et al., 2022).

properties

IUPAC Name

methyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQMDTXXGVOOMR-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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